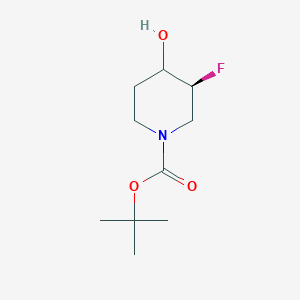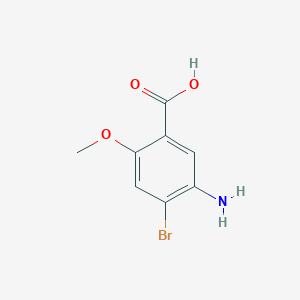
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is a chemical compound with the molecular formula C8H10ClN5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine typically involves the chlorination of a purine derivative followed by the introduction of a 2-methoxy-ethyl group. One common method starts with 6-chloropurine, which is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The methoxy-ethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of 9-substituted purines.
Oxidation: Formation of purine N-oxides.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of 6-chloropurine and 2-methoxyethanol.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a precursor for the synthesis of modified nucleotides used in DNA and RNA research.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleotide synthesis or by incorporating into DNA/RNA and disrupting their function. The molecular targets and pathways involved can vary, but often include key enzymes in purine metabolism or DNA/RNA polymerases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: Lacks the 2-methoxy-ethyl group but shares the chloro substitution at the 6-position.
9-(2-Methoxy-ethyl)-9H-purine: Lacks the chloro substitution but has the 2-methoxy-ethyl group.
6-Methyl-9-(2-Methoxy-ethyl)-9H-purine: Has a methyl group instead of a chloro group at the 6-position.
Uniqueness
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is unique due to the presence of both the chloro and 2-methoxy-ethyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its utility in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C8H9ClN4O |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
6-chloro-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C8H9ClN4O/c1-14-3-2-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
USEITOKLECFBBG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=NC2=C1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)


![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)


![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)



![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)
![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)

